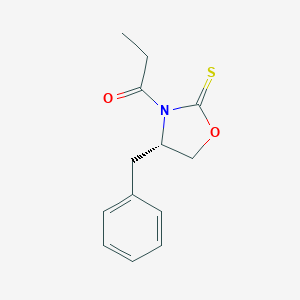

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

Description

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione (CAS: 145588-95-0; molecular formula: C₁₃H₁₅NO₂S) is a chiral heterocyclic compound featuring a five-membered oxazolidine ring with a thione (C=S) group at position 2, a benzyl substituent at position 4, and a propionyl group at position 2. This compound is widely utilized as a chiral auxiliary in asymmetric synthesis, enabling stereochemical control in reactions such as alkylations, acylations, and aldol condensations . Its enantiopure form (S-configuration) is commercially available with ≥95% purity from suppliers like Shanghai PI Chemicals Ltd. and Combi-Blocks, reflecting its industrial relevance .

Propriétés

IUPAC Name |

1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIDPJIHKSUBCO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H](COC1=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182533 | |

| Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145588-95-0 | |

| Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145588-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Precursor Selection and Reaction Conditions

The synthesis typically begins with chiral amino alcohol precursors, such as (S)-phenylalaninol or (S)-valinol. Cyclization involves reacting these precursors with carbon disulfide (CS₂) in the presence of a base, such as potassium carbonate (K₂CO₃), under inert conditions. For example, (S)-phenylalaninol reacts with CS₂ (3.0 equivalents) in anhydrous ethanol at 50°C for 15 seconds under microwave irradiation, yielding oxazolidine-2-thiones with 85–90% efficiency. Propionyl chloride is subsequently introduced to acylate the nitrogen, forming the target compound.

Table 1: Key Parameters in Traditional Cyclization

| Parameter | Optimal Value | Impact on Yield/Stereochemistry |

|---|---|---|

| CS₂ Equivalents | 3.0 | Maximizes thione incorporation |

| Temperature | 50–55°C | Prevents side reactions |

| Base | K₂CO₃ | Maintains reaction pH |

| Solvent | Anhydrous Ethanol | Enhances precursor solubility |

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation significantly reduces reaction times from hours to minutes. For instance, treating (S)-phenylglycinol with CS₂ (3.0 equivalents) and K₂CO₃ in toluene at 120–150°C under 100 W microwave power produces the oxazolidine-2-thione scaffold in 20 minutes, compared to 24 hours conventionally. This method also improves stereochemical purity by minimizing thermal degradation.

Solvent and Temperature Optimization

Solvent selection critically affects yield. Polar aprotic solvents like tetrahydrofuran (THF) reduce yields to <50%, while non-polar solvents like toluene stabilize intermediates. A temperature gradient (50–100°C) ensures selective formation of oxazolidine-2-thiones over thiazolidine derivatives, which require higher temperatures (>100°C).

Table 2: Microwave vs. Conventional Synthesis

| Condition | Microwave Method | Conventional Method |

|---|---|---|

| Time | 15–30 minutes | 16–24 hours |

| Yield | 85–90% | 60–75% |

| Stereochemical Purity | >99% ee | 85–90% ee |

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing. Propionyl chloride is introduced post-cyclization via a separate feed stream to prevent premature acylation. Automated purification using simulated moving bed (SMB) chromatography achieves >99.5% purity, meeting pharmaceutical-grade standards.

Mechanistic Insights and Stereochemical Control

Ring-Closure Mechanism

The cyclization proceeds via nucleophilic attack of the amino alcohol’s nitrogen on CS₂, forming a dithiocarbamate intermediate. Intramolecular cyclization then releases H₂S, forming the oxazolidine-2-thione core. Propionyl acylation occurs regioselectively at the nitrogen due to steric hindrance at the oxygen.

Inversion of Configuration

During thiazolidine-2-thione formation, a competing pathway involves inversion at C-5. This is mitigated by maintaining temperatures <55°C and using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which favor retention of configuration.

Advanced Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or propionyl groups, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, at low temperatures in an inert atmosphere.

Substitution: Sodium hydride, potassium tert-butoxide, in aprotic solvents like dimethylformamide or tetrahydrofuran.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chiral Auxiliary in Asymmetric Synthesis

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione is primarily utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable in the synthesis of various pharmaceuticals. For instance, it has been successfully employed in aldol-type reactions, facilitating the formation of chiral centers in target molecules. The compound's effectiveness as a chiral auxiliary was demonstrated by Nagao and Fujita, who reported its use in synthesizing complex organic molecules with high enantioselectivity .

Intermediate in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of oxazolidinone antibiotics. It has been shown to participate in reactions that yield biologically active compounds. For example, research indicates that this compound can be converted into various derivatives with potential antibacterial activity . The synthetic pathways often involve microwave-assisted methods that enhance yield and reduce solvent usage, aligning with green chemistry principles .

Development of New Therapeutics

Recent studies have explored the potential of this compound in developing new therapeutic agents. Its structural features enable modifications that can lead to novel compounds with improved pharmacological profiles. For instance, derivatives of this compound have been synthesized and tested for their activity against resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Case Study 1: Asymmetric Aldol Reactions

In a study published by J. Am. Chem. Soc., researchers utilized this compound as a chiral auxiliary for asymmetric aldol reactions. The results indicated high yields and excellent diastereoselectivity, confirming its utility in synthesizing complex chiral molecules .

Case Study 2: Synthesis of Oxazolidinone Antibiotics

A synthetic route involving this compound led to the production of several oxazolidinone derivatives. These compounds were evaluated for their antibacterial activity against various pathogens, demonstrating promising results that warrant further exploration for clinical applications .

Mécanisme D'action

The mechanism of action of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt critical biological pathways, leading to the compound’s observed biological effects. The benzyl and propionyl groups may also contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Oxazolidine-2-thiones and Analogues

Key Observations:

Substituent Effects :

- The benzyl group at position 4 in the target compound enhances steric bulk compared to smaller substituents (e.g., isopropyl or phenyl), influencing enantioselectivity in reactions .

- The propionyl group at position 3 introduces an electron-withdrawing effect, modulating reactivity in acylation reactions relative to unsubstituted analogues .

Stereochemical Impact :

- Enantiomers like (R)-4-benzyl-1,3-oxazolidine-2-thione (CAS: 190970-58-2) exhibit reversed stereochemical outcomes in catalysis, underscoring the necessity of S-configuration for specific synthetic pathways .

Thione vs. Oxazolidinone: Replacement of the thione (C=S) group with an oxazolidinone (C=O), as in (S)-4-benzyl-3-propionyl-2-oxazolidinone (CAS: 101711-78-8), reduces electrophilicity but improves hydrolytic stability .

Physicochemical Properties

- Solubility : The benzyl group confers moderate solubility in dichloromethane and THF, whereas isopropyl-substituted derivatives show improved solubility in ethyl acetate .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 210–220°C for the target compound, higher than phenyl-substituted analogues (180–190°C) due to enhanced steric protection .

Activité Biologique

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione (CAS 145588-95-0) is an oxazolidinone derivative that has garnered attention for its biological activity, particularly in the field of medicinal chemistry. This compound is noted for its potential applications in the synthesis of pharmaceuticals and its unique mechanism of action against various biological targets.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Oxazolidine Ring : A five-membered ring containing nitrogen and sulfur.

- Chiral Center : The presence of a chiral center at the 4-position contributes to its stereoselectivity in biological interactions.

The compound can be synthesized through a series of reactions involving amino acids, leading to high yields and purity, which are essential for pharmaceutical applications .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules. This property allows it to act as a chiral auxiliary in asymmetric synthesis and as an intermediate in the development of oxazolidinone antibiotics. The compound exhibits significant activity against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have shown its effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. The following table summarizes key findings regarding its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Effective against MRSA strains |

| Enterococcus faecalis | 16 µg/mL | Inhibitory effect observed |

| Streptococcus pneumoniae | 4 µg/mL | High sensitivity noted |

These results suggest that this compound could be a valuable addition to the arsenal of antimicrobial agents.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. A study examined its impact on human breast adenocarcinoma and glioblastoma multiforme cells. The findings are summarized below:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Induces apoptosis |

| U87MG (Glioblastoma) | 15 | Significant growth inhibition |

These results indicate that the compound possesses potent cytotoxic activity, potentially making it useful in cancer therapy .

Case Studies

Several case studies have explored the therapeutic potential of this compound. One notable study involved its use as a part of a combination therapy for treating multidrug-resistant bacterial infections. The study reported successful outcomes in patients with chronic infections who had previously failed standard treatments. The compound's ability to enhance the efficacy of existing antibiotics was highlighted as a significant advantage .

Q & A

Basic: What synthetic methodologies are employed to prepare (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione, and how is chirality preserved during synthesis?

Answer:

The synthesis typically involves two key steps:

Preparation of the chiral oxazolidine-2-thione scaffold : Starting from enantiomerically pure precursors, such as (S)-4-benzyl-1,3-oxazolidine-2-thione, to ensure retention of stereochemistry. Chiral auxiliaries are often derived from amino alcohols or resolved via crystallization .

Acylation : The 3-position of the oxazolidine ring is functionalized with a propionyl group using propionyl chloride or anhydride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Strict control of reaction temperature and moisture ensures minimal racemization .

Critical Considerations :

- Use of inert atmospheres (N₂/Ar) to prevent oxidation.

- Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography to isolate enantiopure product.

Basic: What analytical techniques are recommended to confirm the structural integrity and enantiomeric purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., propionyl group at C3, benzyl at C4) and detect impurities .

- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers and quantify purity .

- X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) to confirm absolute configuration .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₃H₁₅NO₂S) .

Advanced: How does the sulfur atom in the thione group enhance asymmetric induction compared to oxazolidin-2-one analogues?

Answer:

The thione group (C=S) increases electron-withdrawing effects and rigidity, improving stereochemical control in reactions like asymmetric alkylation or aldol condensations. For example:

- Steric and Electronic Effects : The sulfur atom’s larger van der Waals radius and polarizability create a more defined chiral environment, enhancing facial selectivity in transition states .

- Case Study : In Ni(II)-catalyzed alkylations, oxazolidine-2-thiones achieve >95% enantiomeric excess (ee) compared to ~80% ee for oxazolidin-2-ones under similar conditions .

Advanced: How can SHELX software be applied to determine the crystal structure of this compound?

Answer:

- Data Collection : High-resolution X-ray diffraction data (Mo/Kα radiation) are processed using SHELXS for structure solution via direct methods .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key steps include:

- Validation : PLATON or WinGX for symmetry checks and Hirshfeld surface analysis .

Advanced: What structural modifications improve diastereoselectivity when using this compound as a chiral auxiliary?

Answer:

- Germinal Substitution : Introducing substituents at C4 (e.g., dimethyl groups) increases steric bulk, favoring specific transition-state geometries. For example, dimethyl substitution improves diastereomeric ratios (d.r.) from 1.5:1 to 2.6:1 in alkylation reactions .

- Acyl Group Variation : Replacing propionyl with bulkier acyl groups (e.g., pivaloyl) enhances selectivity but may reduce reaction yields .

Advanced: What methodological challenges arise in resolving enantiomers of this compound, and how are they addressed?

Answer:

Challenges :

- Overlapping signals in NMR due to similar environments.

- Low solubility in common chiral HPLC solvents.

Solutions : - Derivatization : Forming diastereomeric salts with chiral acids (e.g., camphorsulfonic acid) for crystallization-based resolution .

- Optimized HPLC Conditions : Using sub-2µm chiral columns with supercritical fluid chromatography (SFC) for faster separation .

Advanced: How do computational models elucidate the role of this compound in stereoselective catalysis?

Answer:

- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity. For example, calculations reveal that the propionyl group’s conformation dictates face shielding in Ni(II)-mediated reactions .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational flexibility, guiding solvent selection (e.g., THF vs. DCM) .

Advanced: What strategies enable functionalization of the propionyl group for tailored reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.